2-fluoro-2-(4-oxocyclohexyl)aceticacid

Description

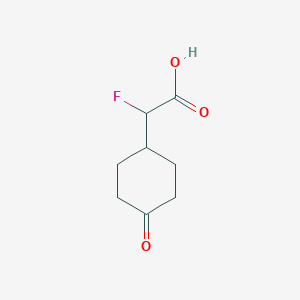

2-Fluoro-2-(4-oxocyclohexyl)acetic acid is a fluorinated carboxylic acid derivative characterized by a cyclohexanone ring substituted at the 4-position and a fluorine atom adjacent to the acetic acid moiety. Its molecular formula is C₈H₁₁FO₃, with a molecular weight of 174.17 g/mol, and it is cataloged under CAS number EN300-7500483 (truncated in evidence; exact CAS requires verification).

Properties

IUPAC Name |

2-fluoro-2-(4-oxocyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h5,7H,1-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOYVRHXCLMYMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C(C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-2-(4-oxocyclohexyl)aceticacid typically involves the fluorination of 2-(4-oxocyclohexyl)acetic acid. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-2-(4-oxocyclohexyl)aceticacid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-2-(4-oxocyclohexyl)aceticacid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-2-(4-oxocyclohexyl)aceticacid involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and specificity. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The cyclohexanone group in the target compound introduces conformational rigidity compared to aromatic substituents (e.g., fluorophenyl or methoxyphenyl in other analogs). This rigidity may influence binding to biological targets or adsorption efficiency in material applications.

Functional Group Diversity: The oxoacetic acid moiety in 2-(4-ethylphenyl)-2-oxoacetic acid () lacks fluorine but shares a ketone group with the target compound, which may affect redox reactivity. The amino-oxoethyl group in 2-(1-(2-amino-2-oxoethyl)cyclohexyl)acetic acid introduces hydrogen-bonding capacity, making it suitable for protein interaction studies.

Biological Activity

2-Fluoro-2-(4-oxocyclohexyl)acetic acid is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine in organic molecules often enhances their pharmacological properties, including increased lipophilicity and altered metabolic pathways. This article reviews the biological activity of 2-fluoro-2-(4-oxocyclohexyl)acetic acid, focusing on its antimutagenic, antioxidant, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-fluoro-2-(4-oxocyclohexyl)acetic acid is C8H11FO3, and it features a cyclohexyl group with a ketone functional group. The presence of the fluorine atom is expected to influence its biological behavior significantly.

Antimutagenic Properties

Research has indicated that fluorinated compounds can exhibit varying degrees of antimutagenicity. In studies involving the Ames test, compounds similar to 2-fluoro-2-(4-oxocyclohexyl)acetic acid showed significant reductions in mutagenicity when exposed to known mutagens such as sodium azide and benzo[a]pyrene. This suggests that the compound may possess protective effects against DNA damage induced by these agents .

Antioxidant Activity

Fluorinated compounds are often associated with enhanced antioxidant properties. The introduction of fluorine can stabilize free radicals and promote the repair of oxidative damage to DNA. Preliminary studies have shown that 2-fluoro-2-(4-oxocyclohexyl)acetic acid exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .

Case Study 1: Anticancer Potential

In a study examining various fluoroaryl derivatives, compounds structurally related to 2-fluoro-2-(4-oxocyclohexyl)acetic acid demonstrated promising anticancer activity. These derivatives were tested for their ability to inhibit cancer cell proliferation and induce apoptosis in vitro. The results indicated that certain modifications to the structure could enhance efficacy against specific cancer cell lines .

Case Study 2: Toxicity Assessment

A toxicity assessment was conducted using animal models to evaluate the safety profile of 2-fluoro-2-(4-oxocyclohexyl)acetic acid. The compound was administered at varying doses, and observations included behavioral changes, organ function tests, and histopathological examinations. Findings suggested that while some adverse effects were noted at high doses, lower concentrations exhibited acceptable safety margins for further development .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.